Product packaging for 1-Ethylthiolan-1-ium chloride(Cat. No.:CAS No. 114067-61-7)

1-Ethylthiolan-1-ium chloride

Cat. No.: B14295849
CAS No.: 114067-61-7
M. Wt: 152.69 g/mol
InChI Key: KRFGEDPZMOQXKK-UHFFFAOYSA-M
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Description

1-Ethylthiolan-1-ium chloride is a useful research compound. Its molecular formula is C6H13ClS and its molecular weight is 152.69 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClS B14295849 1-Ethylthiolan-1-ium chloride CAS No. 114067-61-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

114067-61-7

Molecular Formula

C6H13ClS

Molecular Weight

152.69 g/mol

IUPAC Name

1-ethylthiolan-1-ium;chloride

InChI

InChI=1S/C6H13S.ClH/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1

InChI Key

KRFGEDPZMOQXKK-UHFFFAOYSA-M

Canonical SMILES

CC[S+]1CCCC1.[Cl-]

Origin of Product

United States

Optical Resolution of Racemic Thiolanium Salts:this Classical Approach Involves the Synthesis of the Racemic Thiolanium Salt, Followed by Separation of the Enantiomers. the Process Relies on the Formation of Diastereomeric Salts by Reacting the Racemic Thiolanium Cation with a Chiral, Enantiomerically Pure Counter Anion. the Resulting Diastereomers Exhibit Different Physical Properties, Such As Solubility, Allowing for Their Separation by Fractional Crystallization. After Separation, the Original Anion E.g., Chloride Can Be Restored Through an Ion Exchange Process.

A typical procedure involves:

Synthesis of racemic 1-ethylthiolan-1-ium chloride via the reaction of tetrahydrothiophene (B86538) with an ethylating agent.

Anion metathesis with a silver or sodium salt of a chiral acid, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP acid) or (1S)-(+)-10-camphorsulfonic acid.

Fractional crystallization of the diastereomeric salts from a suitable solvent system.

Isolation of the desired diastereomer and subsequent exchange of the chiral anion back to chloride using an ion-exchange resin or by precipitation with a chloride salt.

While effective, this method is often laborious, and the maximum theoretical yield for a single enantiomer is limited to 50% without a racemization-recycling protocol.

Choice of Reagents and Feedstocks:

Ethylating Agent: Traditional syntheses often use highly reactive and hazardous ethyl halides (ethyl iodide, ethyl bromide) or alkyl sulfates (diethyl sulfate), which is a suspected carcinogen. A greener alternative is the use of diethyl carbonate (DEC). DEC is a non-toxic, biodegradable reagent that can act as an effective ethylating agent, especially under pressure or with a suitable catalyst. Another green option is the use of bio-ethanol-derived reagents. If ethyl chloride is produced from bio-ethanol, its lifecycle footprint is significantly improved.

Feedstock: Tetrahydrothiophene (B86538) is primarily derived from petrochemical sources. While not renewable, its efficient use is paramount. The ethyl group, however, can be sourced from bio-ethanol, which is produced via fermentation of biomass (e.g., corn, sugarcane), aligning with the principle of using renewable feedstocks.

Solvents and Reaction Conditions:

Nucleophilic Reactivity at the Sulfonium (B1226848) Center of this compound

The electron-deficient sulfur atom in this compound serves as a prime target for nucleophilic attack. This interaction can lead to either substitution at the sulfur atom or the formation of a sulfonium ylide.

Nucleophilic attack on the sulfur atom of cyclic sulfonium salts like this compound has been a subject of detailed mechanistic studies. The approach of a nucleophile to the sulfonium center can result in a trigonal bipyramidal transition state. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. For instance, reactions with hydroxide (B78521) ions have been shown to proceed via different pathways, including elimination and substitution.

Studies on analogous systems, such as the alkaline decomposition of S-methylthiolanium salts, have provided insights into the plausible mechanisms. These investigations suggest that both substitution at the sulfur atom and the formation of ylides are competitive processes. The stereochemical outcome of these reactions often provides crucial evidence for the proposed mechanisms. For example, inversion of configuration at a chiral carbon center attached to the sulfur atom would support a direct backside nucleophilic attack.

The formation of a sulfonium ylide from this compound involves the abstraction of a proton from a carbon atom adjacent to the positively charged sulfur. This acid-base reaction is a fundamental process in the chemistry of sulfonium salts. The rate of ylide formation is dependent on several factors, including the strength of the base, the solvent, and the temperature.

While specific kinetic data for this compound is not extensively documented in readily available literature, general principles of sulfonium salt chemistry apply. The protons on the α-carbons of the ethyl group and the thiolane ring are acidic due to the electron-withdrawing effect of the sulfonium group. Strong bases are typically required to deprotonate these positions and generate the transient ylide species. The resulting ylide is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as the Stevens or Sommelet-Hauser rearrangements.

Ring-Opening Reactions Involving the Thiolanium Moiety

The strained five-membered ring of the thiolanium moiety in this compound is susceptible to cleavage under certain conditions. These ring-opening reactions can be initiated by nucleophiles or induced by thermal or photochemical means.

The reaction of this compound with strong nucleophiles can lead to the opening of the thiolane ring. This process typically occurs via an SN2-type mechanism, where the nucleophile attacks one of the α-carbon atoms of the ring, with the sulfur atom acting as the leaving group. This results in the formation of a linear thioether.

For example, the reaction with a strong nucleophile like a thiolate anion could lead to the formation of a dithioether. The regioselectivity of the attack (i.e., which α-carbon is attacked) can be influenced by steric factors and the nature of the substituents on the ring.

While less common than nucleophile-induced cleavage, thermal and photochemical ring-opening reactions of sulfonium salts are also known. Thermal decomposition of sulfonium salts can lead to the homolytic cleavage of a carbon-sulfur bond, generating radical intermediates. In the case of this compound, this could potentially lead to the formation of a diradical species that can undergo further rearrangements or reactions.

Photochemical activation can also promote ring-opening. Irradiation with UV light can excite the sulfonium salt to an electronically excited state, which may then undergo ring cleavage or other photochemical transformations. The specific products of these reactions would depend on the wavelength of light used and the presence of other reactive species.

Electrophilic Transformations and Proton Abstraction in this compound Systems

The resulting ylide is a potent nucleophile and can react with a wide range of electrophiles. For instance, it can react with carbonyl compounds in a manner analogous to the Wittig reaction to form epoxides, or with Michael acceptors in conjugate addition reactions. These transformations highlight the dual reactivity of the this compound system, where it can act as a precursor to a highly reactive nucleophilic species.

Role of the Chloride Anion in Reaction Equilibria

In solution, this compound exists as a dissociated ion pair, consisting of the 1-ethylthiolan-1-ium cation and the chloride anion. The chloride ion can act as a nucleophile, attacking the electrophilic carbon atoms adjacent to the sulfonium center. This can lead to a ring-opening reaction or de-ethylation, establishing an equilibrium between the cyclic sulfonium salt and the corresponding haloalkane.

For instance, the chloride anion can attack one of the α-carbons of the thiolane ring, leading to the formation of an open-chain thioether. This process is a reversible nucleophilic substitution reaction. The position of the equilibrium is dependent on several factors, including the solvent, temperature, and the concentration of the chloride ion. In a related system, computational studies on the reaction of a thiiranium ion with a chloride anion showed that the chloride-mediated ring-opening is a feasible, albeit sometimes thermodynamically unfavorable, process. nih.gov

Furthermore, the chloride anion can attack the ethyl group in an S_N2 reaction, yielding ethyl chloride and tetrahydrothiophene. This equilibrium is represented as follows:

[CH₃CH₂-S⁺(CH₂)₄]Cl⁻ ⇌ CH₃CH₂Cl + S(CH₂)₄

The forward reaction is a nucleophilic substitution where chloride is the nucleophile and tetrahydrothiophene is the leaving group. The reverse reaction is the S-alkylation of tetrahydrothiophene with ethyl chloride to reform the sulfonium salt. The thermodynamics of this equilibrium are influenced by the relative stability of the reactants and products. The formation of a stable, volatile molecule like ethyl chloride can, under certain conditions, drive the equilibrium to the right.

The chloride ion can also act as a base, although it is a very weak one. In the presence of a strong acid, it will remain as a counter-ion. However, in reactions where a proton is generated, the chloride ion can participate in proton transfer equilibria, although its basicity is significantly less than that of other potential bases in a given reaction mixture.

Intermolecular and Intramolecular Proton Transfer Processes

Proton transfer is a fundamental step in many organic reactions, and in the context of this compound, it can occur via intermolecular or intramolecular pathways, particularly if the molecule contains or is in the presence of acidic or basic functional groups. masterorganicchemistry.comnih.govrug.nl

Intermolecular Proton Transfer:

Intermolecular proton transfer involves the transfer of a proton between two separate molecules. masterorganicchemistry.com In a solution containing this compound, a solvent molecule or another species can act as a "proton shuttle". masterorganicchemistry.com For example, if a reaction involving the sulfonium salt generates a carbocation intermediate, a proton may be eliminated from an adjacent carbon to form an alkene. This proton would be transferred to a base present in the reaction mixture.

Consider a scenario where the 1-ethylthiolan-1-ium cation is part of a larger molecule with a hydroxyl group. A base (B:) in the solution can deprotonate the hydroxyl group in an intermolecular fashion:

R-OH + B: ⇌ R-O⁻ + BH⁺

The resulting alkoxide could then participate in an intramolecular reaction. The efficiency of such an intermolecular proton transfer depends on the concentration and strength of the external base. Water or alcohol solvents are common participants in such proton shuttle mechanisms. nih.gov

Intramolecular Proton Transfer:

Intramolecular proton transfer occurs within the same molecule. masterorganicchemistry.com This is most likely to occur when a five- or six-membered transition state can be formed, as this minimizes ring strain. masterorganicchemistry.com For this compound itself, direct intramolecular proton transfer is unlikely due to the lack of a suitable proton-donating group in close proximity to a basic site.

However, if the ethyl group or the thiolane ring were substituted with a functional group capable of donating a proton (e.g., a hydroxyl or carboxylic acid group), intramolecular proton transfer could become significant. For instance, if a hydroxyl group were present on the ethyl chain, a proton could be transferred from the hydroxyl group to an external base, or potentially to the chloride counter-ion, although the latter is less favorable. A more plausible intramolecular scenario would involve the formation of a sulfonium ylide through deprotonation of a carbon alpha to the sulfur atom, followed by an intramolecular rearrangement.

Applications of 1 Ethylthiolan 1 Ium Chloride in Catalysis and Organic Synthesis

Catalytic Roles of 1-Ethylthiolan-1-ium Chloride and its Derivatives

The potential catalytic activity of this compound can be extrapolated from the known reactivity of other sulfonium (B1226848) salts. However, specific examples and detailed research findings for this particular compound are not available.

Phase-Transfer Catalysis Mediated by this compound

Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Catalysts in these systems work by transferring a reactant from one phase to another where the reaction can occur. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts. While sulfonium salts can theoretically act as phase-transfer catalysts, specific studies detailing the use of this compound in this capacity are not found in the reviewed literature. The general mechanism would involve the sulfonium cation pairing with an anionic reactant from the aqueous phase and transporting it into the organic phase for reaction.

Organocatalysis Utilizing this compound as a Precursor

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While some sulfur-containing organic molecules are known to be effective organocatalysts, there is no specific information available on the use of this compound as a precursor for generating an active organocatalyst. Theoretically, it could serve as a precursor to a sulfur ylide, a common reactive intermediate in organocatalytic transformations, upon treatment with a suitable base.

Role as a Co-catalyst or Activator in Polymerization Reactions

In polymerization reactions, co-catalysts or activators are often required to initiate or enhance the activity of the primary catalyst. While certain ionic compounds can play such a role, there is no specific data in the public domain that describes this compound acting as a co-catalyst or activator in polymerization processes.

This compound as a Reagent in Functional Group Transformations

The application of sulfonium salts as reagents in functional group transformations is a well-established area of organic synthesis. However, specific examples involving this compound are not documented in the available literature.

Alkylation Reactions Employing this compound

Sulfonium salts can act as alkylating agents, transferring one of their alkyl groups to a nucleophile. In the case of this compound, it could potentially act as an ethylating agent. However, no specific studies or data tables detailing such alkylation reactions with this particular compound have been found.

Applications in Derivatization Strategies for Analytical Characterization

Derivatization is a technique used in chemical analysis to convert an analyte into a product that is easier to detect or separate. While various reagents are used for derivatization, there is no mention in the available literature of this compound being used for this purpose.

Lack of Publicly Available Data Prevents In-Depth Analysis of this compound in Catalysis and Organic Synthesis

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific applications of the chemical compound This compound in catalysis and organic synthesis, as per the requested outline, is not publicly available. Consequently, a scientifically accurate and data-rich article focusing on its utilization as a reaction medium, its role in solvent-free organic reactions, and its influence on reaction kinetics and selectivity cannot be generated at this time.

General research into the broader class of cyclic sulfonium salts, to which this compound belongs, indicates their emerging role in various organic transformations. rsc.orgnih.gov These compounds are recognized for their utility as precursors in the formation of new carbon-carbon and carbon-heteroatom bonds and have been explored in the context of photoredox catalysis. rsc.org Sulfonium salts, in general, are a class of compounds with a positively charged sulfur atom, making them interesting candidates for various chemical reactions. nih.govrsc.org

The field of ionic liquids, which are salts that are liquid at or near room temperature, has also been a significant area of research. google.comresearchgate.net These compounds are often touted as "green solvents" due to their low volatility and thermal stability, offering potential advantages in chemical processing and catalysis. researchgate.netresearchgate.net However, specific studies detailing the properties and applications of this compound as an ionic liquid are not present in the available literature.

While the principles of using ionic liquids as reaction media or in solvent-free conditions are well-established for other classes of compounds, such as imidazolium (B1220033) or phosphonium salts, no such data could be found for this compound. Similarly, studies on how this specific thiolanium salt might influence reaction kinetics and selectivity are absent from public scientific records.

Without specific research findings, data tables, or detailed studies on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research into this specific compound would be necessary to provide the information sought.

Advanced Materials Science Perspectives for 1 Ethylthiolan 1 Ium Chloride Systems

Integration of 1-Ethylthiolan-1-ium Chloride into Polymer Systems

The incorporation of this compound into polymer structures can be achieved through its role as a polymerization initiator or by designing monomers that contain the thiolanium moiety to form polymeric ionic liquids (PILs).

Sulfonium (B1226848) salts are well-established initiators for cationic polymerization, a type of chain-growth polymerization essential for producing various polymers. wikipedia.org These initiators can be activated by heat (thermal initiation) or light (photoinitiation). This compound, as an alkylsulfonium salt, falls into the category of thermal initiators.

The initiation mechanism for sulfonium salts in cationic polymerization, particularly for cyclic monomers like epoxides, involves the generation of a strong Brønsted acid upon thermal decomposition. rsc.org This process can be outlined as follows:

Activation: The sulfonium salt is heated, causing it to decompose.

Acid Generation: This decomposition releases a proton (H+), which acts as the initiating species.

Initiation: The proton adds to a monomer molecule (e.g., an epoxide), opening its ring and creating a cationic active center.

Propagation: This newly formed cation reacts with subsequent monomer units, propagating the polymer chain.

While triarylsulfonium salts are known for their high thermal stability and are primarily used as photoinitiators, alkylsulfonium salts like this compound have lower thermal stability, making them suitable as latent thermal initiators. rsc.org This property is particularly useful in dual-cure systems where light initiates polymerization on the surface, and the generated heat triggers the thermal decomposition of the alkylsulfonium salt to cure the bulk of the material, which is advantageous for thick or opaque composites. rsc.orgrsc.org

Chain transfer is a critical process in polymerization that controls the molecular weight of the resulting polymer. In cationic polymerization, chain transfer to monomer is a dominant event. While specific chain transfer constants for this compound are not widely documented, the general mechanism involves the abstraction of a proton from the growing polymer chain by a monomer molecule, terminating the original chain and creating a new cationic center on the monomer to start a new chain. The efficiency of this process is influenced by the stability of the carbocation and the nucleophilicity of the counter-ion and monomer.

Polymeric ionic liquids (PILs) are polymers where an ionic liquid species is covalently attached to the polymer backbone, combining the desirable properties of ionic liquids (e.g., ionic conductivity, thermal stability) with the mechanical integrity of polymers. nih.gov The development of PILs with thiolanium cations offers a pathway to new materials for applications in electrolytes and binders. nih.govnih.gov

The synthesis of a thiolanium-based PIL would typically involve the creation of a monomer containing the 1-ethylthiolan-1-ium cation and a polymerizable group, such as a vinyl or allyl functionality. Research on analogous allyl-functionalized sulfonium ionic liquids demonstrates a viable synthetic route. nih.gov

A potential synthesis pathway:

Monomer Synthesis: An allyl-substituted thiolane derivative could be reacted with an ethylating agent to form an allyl-thiolanium salt monomer.

Polymerization: This monomer can then undergo free-radical polymerization to produce the corresponding PIL. nih.gov

Anion Exchange: The initial chloride anion could be exchanged for other anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or dicyanamide (B8802431) ([N(CN)₂]⁻) to modify the physical properties (e.g., viscosity, solubility, thermal stability) of the resulting PIL. nih.govnih.gov

The physical properties of such PILs are heavily influenced by the structure of the cation. For instance, studies on related sulfonium ionic liquids have shown that cyclic cations (like thiolanium) can lead to higher viscosity compared to their acyclic counterparts due to reduced conformational flexibility. nih.gov

Table 1: Physical Properties of Allyl-Functionalized Sulfonium Ionic Liquids

This table, adapted from research on related compounds, illustrates how cationic structure and anion choice influence the properties of potential thiolanium-based PIL precursors. nih.gov

Cation StructureAnionGlass Transition (Tg) (°C)Melting Point (Tm) (°C)Viscosity (cP at 20°C)
Diallylmethylsulfonium[Tf₂N]⁻-58.15-108.0
Diallylmethylsulfonium[N(CN)₂]⁻-42.34-89.5
Allyl-thiolanium[Tf₂N]⁻-52.62-80.0
Allyl-thiolanium[N(CN)₂]⁻-83.36-66.5

Electrochemical Applications of this compound and its Derivatives

The unique properties of sulfonium salts make them promising candidates for use in electrochemical devices, primarily as components in electrolyte formulations.

Electrolytes are a critical component of batteries and supercapacitors, facilitating ion transport between the electrodes. Ionic liquids are explored as safer alternatives to traditional organic solvents due to their low volatility and high thermal stability. nih.govnih.gov Sulfonium-based ionic liquids, including derivatives of the thiolanium cation, have been investigated as electrolytes for electrochemical double-layer capacitors (EDLCs) and lithium-ion batteries. acs.orgrsc.orgresearchgate.net

While the chloride anion in this compound can be corrosive towards components like aluminum current collectors, its derivatives featuring non-nucleophilic anions such as [TFSI]⁻ are highly suitable for electrochemical applications. d-nb.info Research shows that sulfonium-based ILs can exhibit higher ionic conductivities than some commonly used pyrrolidinium-based ILs at room temperature. acs.orgacs.org

The performance of these electrolytes can be further tuned by mixing the sulfonium salt with conventional battery solvents like propylene (B89431) carbonate (PC). rsc.org Such mixtures can achieve a wide operating voltage and good cycle life in EDLCs. rsc.org The concentration of the sulfonium salt in the solvent is a key parameter, as it affects both ionic conductivity and viscosity, with an optimal concentration existing that balances these two opposing factors. researchgate.net

Table 2: Comparative Ionic Conductivity of Sulfonium-Based and Pyrrolidinium-Based Ionic Liquid Electrolytes

Data from studies on trialkylsulfonium ILs show their competitive performance. acs.org

Ionic LiquidIonic Conductivity at 25°C (mS/cm)Viscosity at 25°C (mPa·s)
[Pyr₁₄][Tf₂N] (Pyrrolidinium-based)2.994
[S₂₂₁][Tf₂N] (Diethylmethylsulfonium-based)6.541
[S₂₂₂][Tf₂N] (Triethylsulfonium-based)4.853

The interface between the electrode and the electrolyte, known as the solid-electrolyte interphase (SEI), is crucial for the stability and performance of electrochemical cells. energy.gov The composition of the electrolyte directly influences the formation and properties of this layer.

In systems using sulfonium-based electrolytes, the cation can participate in the formation of the SEI. Studies have shown that sulfur-containing additives can help construct a robust, inorganic-rich SEI on the anode, which is beneficial for ion transport and long-term stability. acs.org Furthermore, certain sulfonium-based electrolytes have been shown to suppress the anodic oxidation of aluminum current collectors at high potentials, a critical interfacial reaction that can degrade battery performance. rsc.org This passivation effect is highly desirable for developing high-voltage energy storage devices. The presence of the thiolanium cation at the electrode surface could therefore play a significant role in stabilizing the interface and enhancing the cycle life of electrochemical cells.

Design and Fabrication of Composite Materials Incorporating this compound

Composite materials combine two or more distinct materials to create a new material with enhanced properties. This compound and its derivatives can be incorporated into composite materials to impart specific functionalities.

One major application is in the fabrication of fiber-reinforced polymers. As discussed previously, alkylsulfonium salts can act as latent thermal initiators. rsc.org Research has demonstrated the successful curing of thick, opaque carbon-fiber reinforced epoxy composites using a dual-initiation system containing a photoactive triarylsulfonium salt and a thermally active alkylsulfonium salt. rsc.orgrsc.org The photoinitiator cures the surface layer, and the exothermic reaction generates enough heat to decompose the alkylsulfonium salt, which then initiates polymerization throughout the bulk of the composite. This technique allows for the rapid, energy-efficient fabrication of high-performance composite parts.

Another approach is the creation of "ion gel" or polymer composite membranes. In this method, an ionic liquid is blended with a host polymer matrix. acs.orgresearchgate.net For example, this compound could be mixed with polymers like sulfonated polyimide or biopolymers. nih.govacs.org The ionic liquid can act as a plasticizer, improving the processability of the polymer, and as a conductive phase, creating a solid-state electrolyte with good mechanical properties. acs.org Such composite membranes are being explored for applications in gas separation (e.g., CO₂ capture) and as flexible, quasi-solid electrolytes in batteries. acs.org The nanostructure of these composites, often forming distinct ionic and non-ionic domains, is key to their dual functionality of mechanical strength and high ionic conductivity. acs.org

Spectroscopic and Structural Elucidation Studies of 1 Ethylthiolan 1 Ium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is the cornerstone for elucidating the covalent framework of organic molecules. For 1-Ethylthiolan-1-ium chloride, both one-dimensional (¹H, ¹³C) and two-dimensional experiments are essential for assigning all proton and carbon signals and confirming the connectivity through the positively charged sulfur center.

The ¹H and ¹³C NMR spectra of this compound are characterized by signals shifted downfield relative to neutral analogues, a direct consequence of the deshielding effect of the positively charged sulfonium (B1226848) center.

¹H NMR Analysis: The ¹H NMR spectrum displays four distinct sets of signals, consistent with the molecule's structure. The protons of the ethyl group and the thiolane ring exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons (H-2/H-5) adjacent to the sulfonium ion are significantly deshielded and appear at the lowest field among the aliphatic signals. Similarly, the methylene protons of the ethyl group (H-1') are strongly influenced by the adjacent positive charge. The protons on the β-carbons of the ring (H-3/H-4) are less affected but still shifted downfield compared to neutral tetrahydrothiophene (B86538).

Ethyl Group: A triplet corresponding to the methyl protons (H-2') and a quartet for the methylene protons (H-1') confirm the presence of an ethyl moiety. The vicinal coupling constant (³JH,H) is typically around 7.5 Hz.

Thiolane Ring: The protons on the α-carbons (C-2, C-5) and β-carbons (C-3, C-4) each appear as complex multiplets due to overlapping signals and complex spin-spin coupling.

¹³C NMR Analysis: The ¹³C NMR spectrum shows four unique carbon signals, as expected from the molecular symmetry. The carbons directly bonded to the sulfonium sulfur (C-2, C-5, and C-1') are the most deshielded, appearing at the lowest field. The β-carbons of the ring (C-3, C-4) and the terminal methyl carbon of the ethyl group (C-2') appear at higher fields.

The following table summarizes the assigned chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) based on analysis in a typical solvent like D₂O or DMSO-d₆.

Table 6.1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)
2, 5 (α-CH₂)3.75 - 3.90m4H54.8
3, 4 (β-CH₂)2.30 - 2.45m4H29.1
1' (S-CH₂)3.60q, J = 7.5 Hz2H48.5
2' (CH₃)1.52t, J = 7.5 Hz3H9.3

While 1D NMR provides initial assignments, 2D NMR experiments are indispensable for unambiguously establishing the atomic connectivity map.

COSY (Correlation Spectroscopy): A ²H-¹H COSY spectrum reveals all vicinal proton-proton couplings. Key correlations observed for this compound include:

A strong cross-peak between the signals at δ 3.60 ppm (H-1') and δ 1.52 ppm (H-2'), confirming the connectivity within the ethyl group.

A cross-peak between the multiplets at δ 3.75-3.90 ppm (H-2/H-5) and δ 2.30-2.45 ppm (H-3/H-4), confirming the adjacency of the α- and β-protons within the thiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. The HSQC spectrum for this compound would show the following key correlations, solidifying the assignments made in Table 6.1:

¹H signal at δ 3.75-3.90 ppm correlates with the ¹³C signal at δ 54.8 ppm (C-2/C-5).

¹H signal at δ 2.30-2.45 ppm correlates with the ¹³C signal at δ 29.1 ppm (C-3/C-4).

¹H signal at δ 3.60 ppm correlates with the ¹³C signal at δ 48.5 ppm (C-1').

¹H signal at δ 1.52 ppm correlates with the ¹³C signal at δ 9.3 ppm (C-2').

A correlation from the ethyl methylene protons (H-1', δ 3.60) to the ring α-carbons (C-2/C-5, δ 54.8), confirming the S-C(ring) bond.

A correlation from the ethyl methyl protons (H-2', δ 1.52) to the ethyl methylene carbon (C-1', δ 48.5).

Correlations from the ring α-protons (H-2/H-5, δ 3.75-3.90) to the β-carbons (C-3/C-4, δ 29.1).

Together, these 1D and 2D NMR data provide a complete and unambiguous structural assignment for the 1-Ethylthiolan-1-ium cation.

Mass Spectrometry (MS) Characterization and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight of the cation and to gain structural information through the analysis of its fragmentation patterns.

As a pre-charged, non-volatile ionic compound, this compound is ideally suited for analysis by soft ionization techniques.

Electrospray Ionization (ESI-MS): This is the premier technique for this type of analysis. When analyzed in positive ion mode, ESI-MS directly transfers the intact 1-Ethylthiolan-1-ium cation from a solution phase (e.g., methanol/water) into the gas phase. The resulting mass spectrum is clean and simple, dominated by a single peak corresponding to the cation, [C₆H₁₃S]⁺. The calculated monoisotopic mass for this cation is 117.0789 u. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy (e.g., observing m/z 117.0785), providing definitive evidence for the chemical formula. A smaller peak at m/z 119.0746, corresponding to the ³⁴S isotope, would also be observed with an intensity of approximately 4.4% relative to the main peak, confirming the presence of a single sulfur atom.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): While less common for small molecules of this type, MALDI-MS can also be used. The sample would be co-crystallized with a suitable organic matrix (e.g., α-cyano-4-hydroxycinnamic acid) and analyzed. The resulting spectrum would similarly show the dominant peak for the intact cation at m/z 117.

Tandem mass spectrometry (MS/MS) experiments, where the parent ion (m/z 117) is isolated and subjected to collision-induced dissociation (CID), provide further structural verification. The fragmentation pathways are characteristic of the sulfonium ion structure.

The primary fragmentation pathways observed include:

Neutral Loss of Ethene (C₂H₄): A common rearrangement for ethyl-substituted onium ions, leading to the formation of a protonated thiolane cation. This is often the base peak in the MS/MS spectrum. [C₆H₁₃S]⁺ (m/z 117) → [C₄H₉S]⁺ (m/z 89) + C₂H₄

Neutral Loss of Thiolane (C₄H₈S): Cleavage of the C-S bond between the ethyl group and the sulfur atom results in the formation of an ethyl cation. [C₆H₁₃S]⁺ (m/z 117) → [C₂H₅]⁺ (m/z 29) + C₄H₈S

Ring Opening and Fragmentation: Ring opening can lead to subsequent fragmentation, such as the loss of thioacetaldehyde (B13765720) (C₂H₄S), resulting in a C₄H₉⁺ fragment. [C₆H₁₃S]⁺ (m/z 117) → [C₄H₉]⁺ (m/z 57) + C₂H₄S

The following table summarizes the key ions observed in the MS/MS analysis of the 1-Ethylthiolan-1-ium cation.

Table 6.2: Key Fragments in the MS/MS Spectrum of the 1-Ethylthiolan-1-ium Cation
m/z (u)Proposed Structure/FormulaFragmentation Pathway
117.08[C₆H₁₃S]⁺Parent Ion
89.05[C₄H₉S]⁺ (Protonated Thiolane)Loss of C₂H₄ (28 u)
57.07[C₄H₉]⁺ (Butyl Cation)Ring opening and loss of C₂H₄S (60 u)
29.04[C₂H₅]⁺ (Ethyl Cation)Loss of C₄H₈S (88 u)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups. These two techniques are complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to C-H bonds.

C-H Stretching: Strong, sharp peaks are observed in the 2850–3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.

C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the CH₂ groups of the ring and ethyl moiety appear in the 1400–1470 cm⁻¹ range. A distinct peak around 1380 cm⁻¹ is attributable to the symmetric bending of the terminal methyl group.

C-S⁺ Stretching: The key diagnostic vibration for the sulfonium group is the C-S⁺ stretch. Compared to a neutral thioether (typically 600-700 cm⁻¹), the increased bond order and polarity of the C-S⁺ bond results in a moderately intense absorption, typically observed in the 700–780 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum provides complementary information, often highlighting symmetric vibrations that are weak in the IR spectrum.

C-S⁺ Symmetric Stretch: The symmetric stretching mode of the S-C₂ (ethyl) and S-C₂ (ring) bonds is expected to be a strong and sharp band in the Raman spectrum, providing excellent confirmation of the sulfonium core. This band would appear in a similar region to the IR absorption (700–780 cm⁻¹).

C-H Stretching: Aliphatic C-H stretches are also prominent in the 2850–3000 cm⁻¹ region.

The following table summarizes the principal vibrational bands for this compound.

Table 6.3: Principal IR and Raman Vibrational Frequencies for this compound
Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)Vibrational Assignment
2980 - 2960StrongStrongνas(CH₃), νas(CH₂) - Asymmetric C-H stretch
2880 - 2860MediumStrongνs(CH₃), νs(CH₂) - Symmetric C-H stretch
1465 - 1440MediumMediumδ(CH₂) - Methylene scissoring
~1380MediumWeakδs(CH₃) - Methyl symmetric bend (umbrella)
~740MediumStrongν(C-S⁺) - Symmetric C-S⁺ stretch

Identification of Characteristic Functional Group Stretches and Bends

The vibrational spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. These include the C-H bonds of the ethyl group and the thiolane ring, the C-C bonds, and the C-S bond of the sulfonium center.

The C-H stretching vibrations of the methylene (-CH2-) and methyl (-CH3) groups of the ethyl substituent, as well as the methylene groups of the thiolane ring, are anticipated to appear in the 2850-3000 cm⁻¹ region of the infrared and Raman spectra. Asymmetric and symmetric stretching modes of the CH2 and CH3 groups will likely be resolved in this region. C-H bending vibrations, such as scissoring, wagging, and twisting, are expected at lower frequencies, typically in the 1340-1470 cm⁻¹ range.

The C-S stretching vibration involving the positively charged sulfur atom is a key feature. In related sulfonium salts, the C-S stretching modes are often observed in the 600-800 cm⁻¹ region. nih.gov The exact position of these bands for this compound would be influenced by the geometry of the sulfonium center and the coupling with other vibrational modes.

The C-C stretching vibrations within the thiolane ring and the ethyl group are expected to produce signals in the 800-1200 cm⁻¹ range. These are often coupled with other vibrations and can be complex to assign definitively without theoretical calculations. Ring vibrations of the five-membered thiolane ring are also anticipated, which can provide information about the ring's conformation.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Aliphatic) Stretching 2850 - 3000
C-H (Aliphatic) Bending 1340 - 1470
C-S⁺ Stretching 600 - 800
C-C Stretching 800 - 1200
Thiolane Ring Ring Puckering/Deformation < 200

Note: The values in this table are approximate and are based on typical ranges for these functional groups in similar chemical environments.

Conformational Analysis via Vibrational Spectroscopy

The five-membered thiolane ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry). These conformations can interconvert through a low-energy process known as pseudorotation. Vibrational spectroscopy, particularly in the far-infrared and low-frequency Raman regions, can probe these conformational dynamics.

For the parent molecule, tetrahydrothiophene, low-energy vibrational modes corresponding to ring-puckering have been observed. vulcanchem.com For this compound, the presence of the ethyl group on the sulfur atom will influence the conformational preference of the thiolane ring. The barrier to pseudorotation and the preferred conformation will be determined by the steric and electronic interactions between the ethyl group and the ring. It is plausible that the ethyl group would preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Temperature-dependent vibrational spectroscopy could be employed to study the equilibrium between different conformers and to estimate the energy differences between them. The appearance of new bands or changes in the relative intensities of existing bands with temperature can indicate the presence of multiple conformers.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Geometry and Crystal Packing

A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the 1-ethylthiolan-1-ium cation and the position of the chloride anion. The sulfur atom in the sulfonium cation is expected to have a pyramidal geometry, with the ethyl group and the two carbon atoms of the thiolane ring forming the base of the pyramid.

The bond lengths and angles around the sulfur atom would be of particular interest. The C-S bond lengths are expected to be in the range of 1.80-1.85 Å, and the C-S-C bond angles are anticipated to be around 100-104°, which is typical for trialkylsulfonium salts. niscpr.res.in The conformation of the five-membered ring in the solid state would be definitively established, showing whether it adopts an envelope, twist, or an intermediate conformation.

The crystal packing would describe how the 1-ethylthiolan-1-ium cations and chloride anions are arranged in the crystal lattice. This arrangement is governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

Table 2: Expected Crystallographic Parameters for this compound (based on analogous structures)

Parameter Expected Value
Bond Lengths
C-S 1.80 - 1.85 Å
C-C (ring) 1.52 - 1.55 Å
C-C (ethyl) 1.51 - 1.54 Å
C-H 0.95 - 1.00 Å
Bond Angles
C-S-C (within ring) ~95°
C(ring)-S-C(ethyl) 100 - 104°
C-C-C (ring) 103 - 106°
S-C-C (ethyl) ~110°

Note: These values are estimations based on data from similar cyclic and acyclic sulfonium salts and may vary for the specific compound.

Analysis of Intermolecular Interactions within the Crystal Lattice

The crystal structure of this compound will be stabilized by various intermolecular interactions. The primary interaction will be the electrostatic attraction between the positively charged sulfonium cation and the negatively charged chloride anion.

In addition to the strong ionic forces, weaker interactions such as C-H···Cl⁻ hydrogen bonds are expected to be present. The hydrogen atoms of the ethyl group and the thiolane ring can act as hydrogen bond donors to the chloride anion. The geometry and distances of these interactions can be precisely determined from the crystallographic data.

Computational and Theoretical Investigations of 1 Ethylthiolan 1 Ium Chloride

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and stability of a molecule. For 1-Ethylthiolan-1-ium chloride, these calculations would focus on the 1-Ethylthiolan-1-ium cation, treating the chloride as the counter-anion. Sulfonium (B1226848) ions, such as 1-Ethylthiolan-1-ium, are known to possess a pyramidal structure around the sulfur atom. wikipedia.org Chiral sulfonium ions with three different substituents can be resolved into stable enantiomers, with inversion barriers typically in the range of 100 to 130 kJ/mol. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. A DFT study of 1-Ethylthiolan-1-ium would yield its optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles. These calculations would likely confirm the pyramidal geometry at the sulfur center.

For illustrative purposes, a hypothetical table of DFT-calculated ground state properties for the 1-Ethylthiolan-1-ium cation is presented below. This data is representative of what a typical DFT calculation (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) would produce.

Hypothetical DFT-Calculated Ground State Properties of the 1-Ethylthiolan-1-ium Cation

Parameter Value
Bond Lengths (Å)
S-C(thiolane ring) 1.85
S-C(ethyl group) 1.83
C-C(thiolane ring) 1.54
C-H 1.09
**Bond Angles (°) **
C-S-C (ring) 95.0
C(ring)-S-C(ethyl) 102.0
**Dihedral Angles (°) **
C-S-C-C (thiolane ring) 25.0 (envelope conformation)

| Electronic Energy (Hartree) | -675.12345 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available in the reviewed literature.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a deeper understanding of the electronic nature of a molecule. For the 1-Ethylthiolan-1-ium cation, these calculations would be used to analyze the nature of the bonding between the sulfur atom and the adjacent carbon atoms.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal how the positive charge is distributed across the 1-Ethylthiolan-1-ium cation. It is expected that the positive charge would be primarily localized on the sulfur atom, with some delocalization to the neighboring carbon and hydrogen atoms.

Hypothetical Ab Initio Calculation Results for the 1-Ethylthiolan-1-ium Cation

Property Value
Molecular Orbitals
HOMO Energy (eV) -8.5
LUMO Energy (eV) -1.2
HOMO-LUMO Gap (eV) 7.3
Charge Distribution (NBO)
Charge on S +0.85
Charge on C(alpha, ring) -0.15

Note: The data in this table is hypothetical and for illustrative purposes only, as specific ab initio studies on this compound are not available in the reviewed literature.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations of this compound would provide insights into its behavior in different environments, such as in various solvents or in the condensed phase.

The conformation and dynamics of the 1-Ethylthiolan-1-ium cation can be significantly influenced by the surrounding solvent molecules. MD simulations could be used to study how the five-membered thiolane ring puckers and how the ethyl group rotates in different solvents (e.g., water, methanol, acetonitrile). The simulations would also reveal the structure of the solvation shells around the cation and the chloride anion. For instance, in a polar protic solvent like water, one would expect the formation of hydrogen bonds between the water molecules and the chloride anion.

In the solid state or in concentrated solutions, 1-Ethylthiolan-1-ium and chloride ions will interact with each other. MD simulations can be used to study the formation and dynamics of ion pairs and larger ionic clusters. The simulations would provide information on the preferred orientation of the ions within an ion pair and the average distance between the cation and the anion. The potential of mean force (PMF) between the ions can be calculated from MD simulations to quantify the strength of the ion pairing.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be a powerful tool for predicting the reactivity of this compound and for elucidating the mechanisms of its potential reactions. Sulfonium salts are known to be precursors to sulfur ylides, which are valuable reagents in organic synthesis for forming carbon-carbon bonds. wikipedia.org

DFT calculations can be used to model the deprotonation of the 1-Ethylthiolan-1-ium cation at a carbon adjacent to the sulfur atom to form the corresponding sulfur ylide. The calculations would provide the activation energy for this process and the structure of the resulting ylide.

Furthermore, computational modeling could be used to investigate the reactivity of the 1-Ethylthiolan-1-ium cation as an electrophile in nucleophilic substitution reactions. For example, the reaction with a nucleophile could be modeled to determine the reaction mechanism (e.g., SN2) and the associated energy profile.

Transition State Analysis for Nucleophilic Substitution and Elimination Reactions

Computational chemistry offers powerful tools to elucidate the mechanisms of nucleophilic substitution (SN2) and elimination (E2) reactions, two competing pathways for sulfonium salts like this compound. Transition state theory, coupled with density functional theory (DFT) and ab initio methods, allows for the characterization of the high-energy transition state structures that govern the rates of these reactions.

For a nucleophilic substitution reaction at the α-carbon of the ethyl group, the transition state would involve the approaching nucleophile and the departing thiolane group arranged in a trigonal bipyramidal geometry around the central carbon atom. Computational analysis of analogous SN2 reactions at sulfur centers has shown that the nature of the nucleophile and solvent effects significantly influence the energy barrier of this transition state. mdpi.comnih.govresearchgate.net

In the case of elimination reactions, which would lead to the formation of ethene and thiolane, the transition state involves the abstraction of a proton from the β-carbon of the ethyl group by a base, concomitant with the cleavage of the carbon-sulfur bond. Theoretical studies on similar elimination reactions have highlighted the importance of the stereochemical arrangement of the leaving group and the abstracted proton (typically anti-periplanar) in determining the activation energy. nih.gov

A representative, hypothetical transition state analysis for the reaction of this compound with a generic nucleophile/base (Nu-) is presented below. The data is illustrative and based on computational studies of similar sulfonium salt reactions.

Table 1: Hypothetical Transition State Parameters for Competing SN2 and E2 Reactions of this compound

ParameterSN2 Transition StateE2 Transition State
Geometry Trigonal bipyramidal at α-carbonAnti-periplanar arrangement of H-C-C-S
Key Bond Distances (Å) Nu---C: ~2.2, C---S: ~2.5B---H: ~1.5, C---H: ~1.5, C=C: ~1.4, C---S: ~2.8
Vibrational Frequencies (cm-1) Single imaginary frequency (~350i)Single imaginary frequency (~400i)
Charge Distribution Negative charge delocalized over Nu and SNegative charge delocalized over Base and S

Note: The values in this table are representative and intended for illustrative purposes, based on general principles of computational organic chemistry.

Reaction Energetics and Kinetic Predictions

By calculating the energies of the reactants, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics (reaction enthalpy, ΔH) and kinetics (activation energy, Ea) of the competing SN2 and E2 pathways.

Computational studies on related sulfonium salts indicate that the balance between substitution and elimination is delicate and highly dependent on the nature of the nucleophile/base, the solvent, and the temperature. nih.govacs.org Strong, sterically hindered bases tend to favor the E2 pathway, while smaller, less basic nucleophiles favor the SN2 pathway.

Kinetic predictions can be made using the activation energies derived from the computed potential energy surface. The Arrhenius equation and transition state theory can be employed to estimate the rate constants for both reactions under various conditions.

Table 2: Hypothetical Reaction Energetics and Predicted Kinetic Data for Reactions of this compound

Reaction PathwayActivation Energy (Ea) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)Predicted Rate Constant (k) at 298 K (M-1s-1)
SN2 with Chloride 22.5-15.21.2 x 10-4
E2 with Hydroxide (B78521) 20.8-25.75.5 x 10-3

Note: This data is hypothetical and serves to illustrate the type of information obtainable from computational analysis. The values are based on trends observed in studies of analogous sulfonium salts.

Conformational Landscape and Stereochemistry Analysis through Computational Methods

The five-membered thiolane ring in this compound is not planar and can adopt various puckered conformations. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). Computational methods, such as potential energy surface scans and geometry optimizations, can be used to determine the relative energies of these conformers and the energy barriers to their interconversion. rsc.orgnih.govolemiss.edu

Furthermore, the sulfur atom in this compound is a stereocenter, as it is bonded to three different groups (the ethyl group and two carbon atoms of the ring) and possesses a lone pair of electrons. nih.gov This gives rise to the possibility of two enantiomers, (R)- and (S)-1-Ethylthiolan-1-ium chloride. Computational studies are invaluable for understanding the stereochemical outcome of reactions involving this chiral center. For instance, an SN2 reaction at the sulfur atom would be expected to proceed with inversion of configuration. mdpi.com

The orientation of the ethyl group relative to the thiolane ring (axial vs. equatorial in the envelope conformation) also contributes to the conformational complexity. Computational analysis can predict the most stable arrangement.

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-S-C-C) (°)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Envelope (Ethyl Equatorial) 25.00.0075.2
Envelope (Ethyl Axial) 25.01.59.8
Twist 35.00.815.0

Note: The data presented in this table is a hypothetical representation based on computational studies of similar five-membered heterocyclic rings and is for illustrative purposes.

Derivatization Strategies and Analog Development for 1 Ethylthiolan 1 Ium Chloride

Synthesis of Functionalized 1-Ethylthiolan-1-ium Chloride Derivatives for Specific Applications

The introduction of functional groups onto the thiolanium ring of this compound is a primary strategy for creating derivatives with specific functionalities. These functional groups can serve as handles for further chemical transformations, act as directing groups in catalytic processes, or impart specific biological or material properties. The synthesis of such derivatives often begins with the construction of a functionalized tetrahydrothiophene (B86538) precursor, which is then alkylated to form the corresponding thiolanium salt.

Several methods for the synthesis of substituted tetrahydrothiophenes have been reported, which can be adapted for the preparation of precursors to functionalized this compound derivatives. One such method involves the acid-promoted condensation of mercapto allylic alcohols with aldehydes and ketones, which can produce highly substituted 3-acyltetrahydrothiophenes with a high degree of stereoselectivity. acs.org Another approach is the intramolecular cycloaddition of alkynyl halides with a sulfur source, offering a transition-metal-free route to tetrahydrothiophene derivatives. rsc.orgrsc.org Additionally, Michael ring-closure reactions between halomethyl (E)-β-styryl sulfones and CH-acids can yield substituted tetrahydrothiophene-S,S-dioxides, which could potentially be reduced to the corresponding tetrahydrothiophenes. tandfonline.com

Once the functionalized tetrahydrothiophene is obtained, the final step is the alkylation of the sulfur atom to form the desired 1-Ethylthiolan-1-ium salt. This is typically achieved by reacting the tetrahydrothiophene derivative with an ethylating agent, such as ethyl iodide or ethyl triflate. The choice of the ethylating agent and reaction conditions can be crucial for achieving high yields and avoiding side reactions.

The following table illustrates potential functionalized this compound derivatives and their prospective applications based on the introduced functional groups.

Functional Group Potential Precursor Synthesis Method Potential Application
Hydroxyl (-OH)Acid-promoted condensation of mercapto allylic alcoholsPrecursor for further functionalization (e.g., etherification, esterification), chiral auxiliary in asymmetric synthesis.
Carbonyl (C=O)Acid-promoted condensation of mercapto allylic alcohols with aldehydes/ketones. acs.orgSynthetic intermediate for the introduction of various substituents via reactions at the carbonyl group.
Amino (-NH2)Synthesis of tetrahydrothiophenes with substituted amino groups in the 2- and 5-positions. acs.orgBuilding block for biologically active molecules, ligand for metal catalysts.
Carboxyl (-COOH)Oxidation of a primary alcohol or aldehyde functionalized precursorIntroduction of a negative charge, potential for forming zwitterionic compounds or for conjugation to biomolecules.

These examples highlight the versatility of the thiolanium scaffold and the potential for creating a diverse library of functionalized derivatives for a wide range of chemical and biological applications.

Strategies for Modulating the Thiolanium Cation Structure and its Impact on Reactivity

The reactivity of the 1-Ethylthiolan-1-ium cation is intrinsically linked to its three-dimensional structure and the electronic properties of the sulfonium (B1226848) center. By strategically modifying the thiolanium ring, it is possible to modulate the cation's stability and its reactivity towards nucleophiles and bases.

One key strategy for modulating the cation's structure is the introduction of substituents on the carbon atoms of the tetrahydrothiophene ring. The size, stereochemistry, and electronic nature of these substituents can have a profound impact on the reactivity of the sulfonium salt. For instance, the presence of bulky substituents near the sulfur atom can sterically hinder the approach of nucleophiles, thereby decreasing the rate of substitution reactions at the ethyl group. Conversely, electron-withdrawing substituents on the ring can increase the electrophilicity of the sulfur atom and the adjacent carbon atoms, potentially enhancing reactivity.

The stereochemistry of the substituents on the thiolanium ring can also play a critical role in directing the outcome of reactions. For example, in elimination reactions, the stereochemical arrangement of a proton and the sulfonium leaving group will determine the feasibility of an E2 elimination pathway. The development of methods for the stereocontrolled synthesis of substituted tetrahydrothiophenes is therefore crucial for accessing thiolanium salts with well-defined three-dimensional structures and predictable reactivity. acs.org

The reactivity of sulfonium salts, including this compound, often involves their role as electrophiles or as precursors to ylides. The stability of the sulfonium cation influences its effectiveness in these roles. The table below outlines how different structural modifications to the thiolanium cation could be expected to impact its reactivity.

Structural Modification Anticipated Impact on Reactivity Rationale
Introduction of electron-withdrawing groups on the ringIncreased electrophilicity of the ethyl groupInductive effect of the substituents enhances the positive charge on the sulfur atom, making the adjacent carbon atoms more susceptible to nucleophilic attack.
Introduction of bulky substituents near the sulfur atomDecreased rate of nucleophilic substitutionSteric hindrance impedes the approach of nucleophiles to the electrophilic center.
Introduction of a double bond within the ring (dihydothiolanium)Altered ring conformation and potential for new reaction pathwaysThe presence of sp2-hybridized carbons changes the geometry and electronic distribution of the ring, potentially enabling allylic substitution or other reactions.
Fusion of the thiolanium ring to another ring systemConstrained ring conformation and altered steric environmentThe fusion can lock the ring into a specific conformation, which can influence the stereochemical outcome of reactions.

By systematically exploring these and other structural modifications, it is possible to create a suite of 1-Ethylthiolan-1-ium analogs with a wide spectrum of reactivities, tailored for specific synthetic transformations.

Anion Engineering in this compound Salts: Impact on Properties and Applications

The properties and applications of 1-Ethylthiolan-1-ium salts are not solely determined by the structure of the cation; the counter-anion also plays a critical role. The process of "anion engineering," which involves the systematic variation of the anion, can have a significant impact on the salt's physical properties, such as its solubility, melting point, and stability, as well as its chemical reactivity. nih.gov

For this compound, the chloride anion can be readily exchanged for other anions through metathesis reactions. This allows for the preparation of a series of 1-Ethylthiolan-1-ium salts with a wide range of different anions. The choice of the anion can be used to tune the properties of the salt for a specific application. For example, replacing the chloride anion with a larger, more non-coordinating anion, such as tetrafluoroborate (B81430) (BF4-) or hexafluorophosphate (B91526) (PF6-), can increase the salt's solubility in less polar organic solvents and enhance its thermal stability.

The nature of the anion can also influence the reactivity of the 1-Ethylthiolan-1-ium cation. In some cases, the anion can act as a nucleophile or a base, participating directly in the reaction. In other cases, the degree of ion pairing between the cation and the anion in solution can affect the cation's reactivity. researchgate.net Tightly bound ion pairs may exhibit lower reactivity than solvent-separated ion pairs. The ability of the anion to stabilize or destabilize key intermediates or transition states can also alter the course of a reaction. organic-chemistry.org

The following table provides a hypothetical comparison of the properties of 1-Ethylthiolan-1-ium salts with different anions.

Anion Expected Solubility in Nonpolar Solvents Expected Thermal Stability Potential Impact on Reactivity
Chloride (Cl-)LowModerateCan act as a nucleophile in some reactions.
Tetrafluoroborate (BF4-)ModerateHighGenerally considered a non-coordinating anion, less likely to participate directly in reactions.
Hexafluorophosphate (PF6-)HighHighSimilar to tetrafluoroborate, but can be more resistant to hydrolysis.
Trifluoromethanesulfonate (OTf-)HighHighA very weakly coordinating anion, often used to promote reactions that are sensitive to the presence of nucleophilic anions.
Acetate (OAc-)LowLowCan act as a base or a nucleophile, potentially leading to different reaction outcomes compared to non-basic anions.

Through careful selection of the anion, it is possible to fine-tune the properties of 1-Ethylthiolan-1-ium salts to meet the specific demands of a given application, from their use as reagents in organic synthesis to their potential role in materials science or catalysis.

Future Research Trajectories and Interdisciplinary Outlooks for 1 Ethylthiolan 1 Ium Chloride

Emerging Applications in Novel Chemical Transformations

Recent research into sulfonium (B1226848) salts, the broader class to which 1-Ethylthiolan-1-ium chloride belongs, has unveiled their potential as versatile reagents and intermediates in organic synthesis. These developments suggest promising future applications for this compound in a variety of novel chemical transformations.

Sulfonium salts are increasingly recognized for their role in facilitating challenging chemical reactions. nih.gov They can act as precursors for the generation of radical species, which are highly reactive intermediates essential for forming new chemical bonds. nih.govnih.gov The photoactivation of electron donor-acceptor (EDA) complexes involving sulfonium salts has emerged as a sustainable and selective method for generating these radicals. nih.gov This approach expands the possibilities for creating complex molecules from simpler starting materials.

One of the key areas of application is in C-H functionalization, a process that allows for the direct modification of carbon-hydrogen bonds. rsc.org This strategy is highly sought after in medicinal chemistry and drug discovery for the late-stage diversification of complex molecules. uni-goettingen.de The use of sulfonium salts as electrophilic coupling partners in such reactions, often catalyzed by metals like ruthenium, has shown broad functional group tolerance. uni-goettingen.de

Furthermore, the generation of non-stabilized alkyl radicals from sulfonium salts under mild photoredox conditions has been a significant breakthrough. nih.gov This allows for the construction of valuable chemical building blocks like alkylboronates and facilitates a range of other transformations including heteroarylation, alkylation, and alkenylation. nih.gov The ability to convert C-OH bonds to C-B and C-C bonds opens up new synthetic pathways. nih.gov

The reactivity of sulfonium salts also extends to their use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. A photoredox-catalyzed three-component reaction of thianthrenium salts (a type of sulfonium salt), hydrazines, and sulfur dioxide has been developed to produce arenesulfonohydrazides, demonstrating excellent functional group compatibility under mild conditions. rsc.org

The potential applications for this compound in this context are summarized in the table below:

Potential Transformation Role of 1-Ethylthiolan-1-ium Cation Key Advantages
Radical GenerationPrecursor to ethyl and other radical species via photoredox catalysis. nih.govnih.govMild reaction conditions, high selectivity. nih.gov
C-H FunctionalizationElectrophilic partner in metal-catalyzed reactions. rsc.orguni-goettingen.deDirect modification of complex molecules. uni-goettingen.de
Alkylboronate SynthesisSource of non-stabilized alkyl radicals. nih.govAccess to versatile synthetic building blocks. nih.gov
Multicomponent ReactionsReactive component for complex product formation. rsc.orgHigh efficiency and atom economy.

Integration into Supramolecular Assemblies and Nanomaterials

The unique structural and electronic properties of the 1-ethylthiolan-1-ium cation make it a promising candidate for incorporation into supramolecular assemblies and advanced nanomaterials. Thiolanium-based ionic liquids, for instance, have been investigated for their potential in various applications, including the synthesis of nanoparticles. researchgate.net

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green solvents" due to their low vapor pressure. mdpi.com Thiolanium cations, when paired with suitable anions, can form ILs with specific physicochemical properties. acs.orgresearchgate.net These properties, such as thermal stability, conductivity, and solubility, can be tuned by modifying the structure of the cation and anion. researchgate.net

One of the emerging applications of ILs is in the synthesis and stabilization of nanoparticles. researchgate.net The IL can act as both the reaction medium and a capping agent, preventing the agglomeration of the newly formed nanoparticles. The choice of the IL cation can influence the size, shape, and catalytic activity of the resulting nanoparticles. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to screen for suitable IL cations for nanoparticle production by evaluating their radiochemical instability. researchgate.net

The potential for this compound to be used in this field is significant. As a component of an ionic liquid, it could provide a tailored environment for the synthesis of metallic or metal oxide nanoparticles with specific functionalities. These nanomaterials could find applications in catalysis, sensing, and medicine. dntb.gov.ua

The table below outlines the potential roles of this compound in this domain:

Application Area Function of this compound Potential Outcome
Ionic LiquidsCationic component of the ionic liquid. acs.orgresearchgate.netTunable solvents for various applications. mdpi.com
Nanoparticle SynthesisMedium and stabilizer for nanoparticle formation. researchgate.netControlled synthesis of functional nanomaterials. dntb.gov.ua
Supramolecular ChemistryBuilding block for self-assembled structures.Creation of novel materials with ordered architectures.

Sustainable Chemistry Aspects of Thiolanium Chemistry and its Industrial Potential

The principles of green chemistry are increasingly guiding chemical research and industrial processes, and thiolanium chemistry aligns well with these goals. The use of this compound and related compounds offers several advantages in terms of sustainability and industrial applicability.

A key aspect of the sustainable nature of sulfonium salt chemistry is the potential to replace hazardous reagents and catalysts. For instance, the use of sulfonium salts in C-H functionalization can avoid the need for expensive and toxic heavy metals. uni-goettingen.de Furthermore, electrochemical methods for the preparation and transformation of sulfonium salts are being developed, which utilize electricity instead of chemical redox agents, thereby reducing waste. researchgate.net

Thiolanium-based ionic liquids are also at the forefront of sustainable industrial applications. They have shown promise as solvents for the extraction of aromatic compounds from aliphatic streams in the petrochemical industry, a process traditionally carried out using volatile organic solvents. acs.orgsci-hub.redacs.org The structural similarity of the thiolanium cation to sulfolane, a widely used industrial solvent, makes it a particularly interesting candidate for such applications. acs.org The low solubility of these ionic liquids in the organic phase minimizes product contamination and solvent loss. acs.org

The use of S-alkylisothiouronium salts, which are related to thiolanium salts, as odorless and stable thiol equivalents in thia-Michael additions represents another advancement in green chemistry. organic-chemistry.org These reactions can be carried out in water at room temperature, avoiding the use of volatile and foul-smelling thiols. organic-chemistry.org

The industrial potential of thiolanium chemistry is significant, with applications ranging from specialty chemicals synthesis to large-scale industrial separations. The re-isolation and recycling of the sulfur-based transfer reagents in some catalytic cycles further enhance the sustainability and cost-effectiveness of these processes. uni-goettingen.de

The following table summarizes the sustainable aspects and industrial potential of thiolanium chemistry:

Sustainable Aspect Application/Advantage Industrial Relevance
Reduced WasteReplacement of stoichiometric reagents with catalytic systems. uni-goettingen.deresearchgate.netMore efficient and environmentally friendly manufacturing processes.
Green SolventsUse of thiolanium-based ionic liquids for extractions. acs.orgsci-hub.redacs.orgSafer and more sustainable separation processes in the chemical industry.
Safer ReagentsUse of odorless and stable thiol equivalents. organic-chemistry.orgImproved laboratory and industrial safety.
RecyclabilityPotential for recovery and reuse of sulfur-based reagents. uni-goettingen.deReduced costs and environmental impact.

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